[6-(4-Bromophenyl)pyridin-3-yl]methanol
Description
[6-(4-Bromophenyl)pyridin-3-yl]methanol is a pyridine derivative featuring a bromophenyl substituent at the 6-position of the pyridine ring and a hydroxymethyl group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility. Synthesis typically involves multi-step reactions, such as coupling 4-bromoacetophenone with aldehydes and cyanoacetate derivatives under reflux conditions , or via nucleophilic substitution reactions using sodium hydride (NaH) in dimethylformamide (DMF) .
Properties
Molecular Formula |
C12H10BrNO |
|---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
[6-(4-bromophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 |
InChI Key |
HROCZHYHAXTFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: [6-(3-Bromophenyl)pyridin-3-yl]methanol
The 3-bromophenyl isomer (CAS 887974-56-3) differs only in the bromine substitution position on the phenyl ring. Key comparative data includes:
| Property | [6-(4-Bromophenyl)pyridin-3-yl]methanol | [6-(3-Bromophenyl)pyridin-3-yl]methanol |
|---|---|---|
| Molecular Formula | C₁₂H₁₀BrNO | C₁₂H₁₀BrNO |
| Molecular Weight | Not reported | 264.12 g/mol |
| Density | Not reported | 1.484 ± 0.06 g/cm³ |
| Boiling Point | Not reported | 394.7 ± 37.0 °C |
| pKa | Not reported | 13.60 ± 0.10 |
Substituted Pyridines with Extended Functionality
(4-Bromophenyl)(6-(pent-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol (11c) This compound incorporates a benzofuran moiety and an alkyne side chain. Key differences include:
- Synthetic Yield: 50% for 11c vs. 84% for this compound . The lower yield in 11c may arise from steric hindrance due to the bulky benzofuran group.
- Biological Relevance: The benzofuran-alkyne substituent in 11c is designed for enhanced binding to aromatase enzymes, a target in cancer therapy , whereas the simpler hydroxymethyl group in this compound may prioritize solubility for OLED applications .
Fluorinated Analogs
This fluorinated derivative is discontinued but highlights the role of halogenation in tuning physicochemical properties . Comparatively, this compound lacks fluorine atoms, which may reduce its binding affinity to hydrophobic enzyme pockets but improve synthetic accessibility.
Saturated Ring Derivatives
5-Ethyl 3-methyl (3SR,4RS,5SR,6SR)-6-(4-bromophenyl)-3-cyano-2,4-bis(4-fluorophenyl)-3,4,5,6-tetrahydropyridine-3,5-dicarboxylate (8) This tetrahydropyridine derivative features a saturated ring and multiple stereogenic centers. Key contrasts:
- Synthesis Complexity: Compound 8 requires multicomponent reactions with 4-fluorobenzaldehyde and methyl 3-(4-bromophenyl)-3-oxopropanoate, yielding only 24% of the intermediate , whereas this compound is synthesized more efficiently .
Preparation Methods
Suzuki–Miyaura Cross-Coupling for Aryl Functionalization
The Suzuki–Miyaura reaction is pivotal for introducing the 4-bromophenyl group at the pyridine C6 position. Starting with 6-bromopyridine-3-carbaldehyde, cross-coupling with 4-bromophenylboronic acid under palladium catalysis achieves selective aryl transfer.
Reaction Conditions :
-
Catalyst : [(dppf)PdCl₂] (5 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Solvent : Water/1,4-dioxane (1:3 v/v)
-
Temperature : 100°C
-
Time : 6–8 hours
This method yields [6-(4-bromophenyl)pyridin-3-yl]carbaldehyde as an intermediate, with isolated yields of 60–65%. Competing catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ resulted in no reaction under identical conditions.
Table 1: Optimization of Suzuki–Miyaura Cross-Coupling Conditions
| Entry | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-dioxane | 60–65 |
| 2 | Pd(OAc)₂ | K₂CO₃ | DMSO | NR |
| 3 | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | NR |
Reductive Conversion of Aldehyde to Methanol
The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol or ethanol.
Procedure :
-
Dissolve [6-(4-bromophenyl)pyridin-3-yl]carbaldehyde (1.0 equiv) in anhydrous methanol.
-
Add NaBH₄ (2.0 equiv) portion-wise at 0°C.
-
Stir at room temperature for 4 hours.
-
Quench with ice-cold water and extract with ethyl acetate.
Yield : 85–90% after purification by silica gel chromatography. Alternative reductants like LiAlH₄ require stringent anhydrous conditions but achieve comparable yields (88–92%).
Alternative Synthetic Pathways
Hantzsch Pyridine Synthesis with Pre-Functionalized Aldehydes
A modular approach constructs the pyridine ring de novo using 4-bromophenylacetaldehyde, methyl acetoacetate, and ammonium acetate. This one-pot cyclization forms 6-(4-bromophenyl)pyridine-3-carbaldehyde directly, bypassing cross-coupling steps.
Conditions :
-
Temperature : 80°C (reflux in ethanol)
-
Time : 12 hours
-
Yield : 45–50% (lower due to competing side reactions)
Directed Bromination of Pre-Assembled Pyridines
Bromination of 3-(hydroxymethyl)pyridine at C6 using N-bromosuccinimide (NBS) and a Lewis acid (e.g., FeBr₃) introduces the bromine atom. Subsequent Suzuki coupling attaches the 4-bromophenyl group.
Challenges :
-
Regioselectivity issues (para-bromination dominates without directing groups).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Replacing batch reactors with continuous flow setups enhances reproducibility and safety for large-scale Suzuki couplings:
Solvent and Catalyst Recycling
-
Solvent Recovery : Distillation reclaims 90% of 1,4-dioxane.
-
Pd Reclamation : Ion-exchange resins recover >80% palladium from reaction mixtures.
Mechanistic Insights and Side-Reaction Mitigation
Oxidative Addition and Transmetalation in Suzuki Coupling
The [(dppf)PdCl₂] catalyst undergoes oxidative addition with 6-bromopyridine-3-carbaldehyde, forming a Pd(II) intermediate. Transmetalation with 4-bromophenylboronic acid precedes reductive elimination to yield the biaryl product.
Key Side Reactions :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
